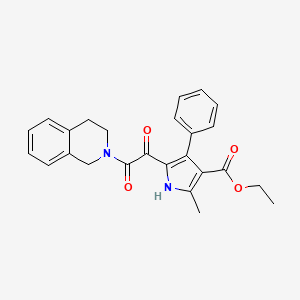

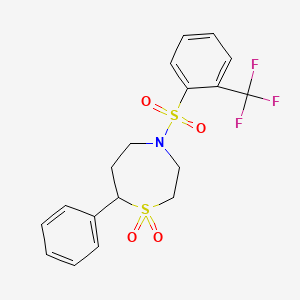

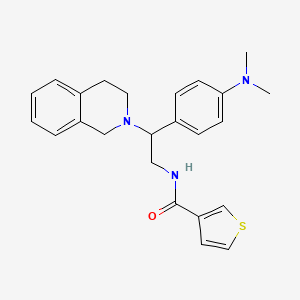

![molecular formula C10H19N5O2 B2786043 Tert-butyl N-[[1-(2-aminoethyl)triazol-4-yl]methyl]carbamate CAS No. 2542562-36-5](/img/structure/B2786043.png)

Tert-butyl N-[[1-(2-aminoethyl)triazol-4-yl]methyl]carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Tert-butyl N-[[1-(2-aminoethyl)triazol-4-yl]methyl]carbamate is a chemical compound with the linear formula (CH3)3COCONHCH2CH2NH2 . It is also known as N-Boc-1,2-diaminoethane or tert-Butyl N-(2-aminoethyl)carbamate .

Synthesis Analysis

The synthesis of this compound involves the use of tert-butyl carbamate in palladium-catalyzed synthesis . It is also used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various techniques. The molecular formula is C7H16N2O2 and the average mass is 188.267 Da . The monoisotopic mass is 188.152481 Da .Chemical Reactions Analysis

This compound is involved in various chemical reactions. For instance, it is used in palladium-catalyzed cross-coupling reactions with various aryl (Het) halides .Physical And Chemical Properties Analysis

This compound has a refractive index of n20/D 1.458 (lit.) . It has a boiling point of 72-80 °C/0.1 mmHg (lit.) and a density of 1.012 g/mL at 20 °C (lit.) .Mechanism of Action

The mechanism of action of Tert-butyl N-[[1-(2-aminoethyl)triazol-4-yl]methyl]carbamate is not fully understood. However, it is believed that this compound enters cells through endocytosis and then releases the drug it is carrying into the cell. This compound has been shown to have high affinity for cell membranes, and it can cross the blood-brain barrier.

Biochemical and Physiological Effects

This compound has been shown to have low toxicity and is well-tolerated by cells. This compound has been shown to have anti-cancer properties in vitro and in vivo. This compound has also been shown to have neuroprotective effects and can protect neurons from damage caused by oxidative stress.

Advantages and Limitations for Lab Experiments

One of the main advantages of Tert-butyl N-[[1-(2-aminoethyl)triazol-4-yl]methyl]carbamate is its ability to cross the blood-brain barrier. This makes it an ideal candidate for delivering drugs to the brain. Another advantage of this compound is its low toxicity and high tolerance by cells.

One of the limitations of this compound is its complex synthesis method. The multi-step process involved in synthesizing this compound can be time-consuming and challenging. Another limitation of this compound is its limited stability in aqueous solutions.

Future Directions

There are several future directions for research involving Tert-butyl N-[[1-(2-aminoethyl)triazol-4-yl]methyl]carbamate. One direction is to further investigate the mechanism of action of this compound. Another direction is to develop new drug delivery systems using this compound as a carrier molecule. Additionally, further research is needed to explore the potential applications of this compound in the field of cancer research and neuroprotection. Finally, future research can focus on improving the stability of this compound in aqueous solutions.

Conclusion

This compound is a carbamate derivative of triazole that has potential applications in various fields of scientific research. This compound can be used as a carrier molecule for drug delivery, and it has been shown to have anti-cancer and neuroprotective properties. This compound has the advantage of being able to cross the blood-brain barrier and has low toxicity. However, the complex synthesis method and limited stability in aqueous solutions are limitations of this compound. Future research can focus on further investigating the mechanism of action of this compound and developing new drug delivery systems using this compound as a carrier molecule.

Synthesis Methods

The synthesis of Tert-butyl N-[[1-(2-aminoethyl)triazol-4-yl]methyl]carbamate involves a multi-step process that includes the reaction of several chemical reagents. The first step involves the reaction of tert-butyl carbamate with 4-azido-1-butanol to form tert-butyl N-(4-azidobutyl) carbamate. The second step involves the reaction of tert-butyl N-(4-azidobutyl) carbamate with propargylamine to form tert-butyl N-[[1-(2-propyn-1-ylamino)ethyl] carbamate. The final step involves the reaction of tert-butyl N-[[1-(2-propyn-1-ylamino)ethyl] carbamate with sodium ascorbate and copper sulfate to form this compound.

Scientific Research Applications

Tert-butyl N-[[1-(2-aminoethyl)triazol-4-yl]methyl]carbamate has potential applications in various fields of scientific research. One of the primary applications of this compound is in the field of drug delivery. This compound can be used as a carrier molecule to deliver drugs to specific target cells. This compound has been shown to have high permeability across the blood-brain barrier, making it an ideal candidate for delivering drugs to the brain.

Another application of this compound is in the field of cancer research. This compound has been shown to have anti-cancer properties, and it can be used to deliver anti-cancer drugs to cancer cells. This compound can also be used as a diagnostic tool for cancer detection.

Safety and Hazards

properties

IUPAC Name |

tert-butyl N-[[1-(2-aminoethyl)triazol-4-yl]methyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N5O2/c1-10(2,3)17-9(16)12-6-8-7-15(5-4-11)14-13-8/h7H,4-6,11H2,1-3H3,(H,12,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIDJVBRLDGBKTB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=CN(N=N1)CCN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

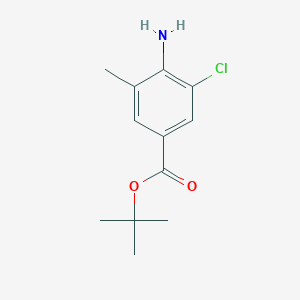

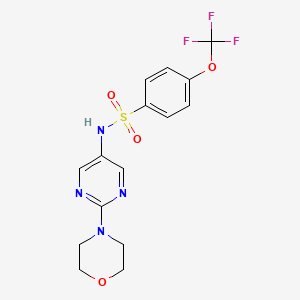

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,5-dimethylbenzenesulfonamide](/img/structure/B2785963.png)

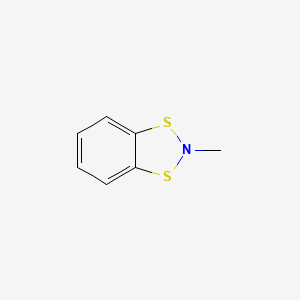

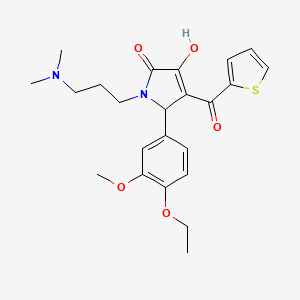

![N-(2,4-dimethoxyphenyl)-2-[3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2785972.png)

![Methyl 6-[(methylamino)methyl]pyridine-3-carboxylate dihydrochloride](/img/structure/B2785975.png)

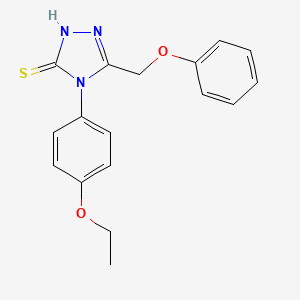

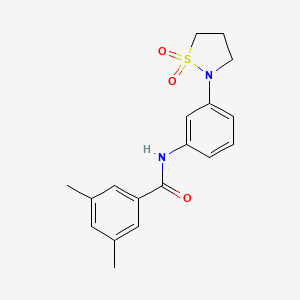

![(E)-N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2785976.png)